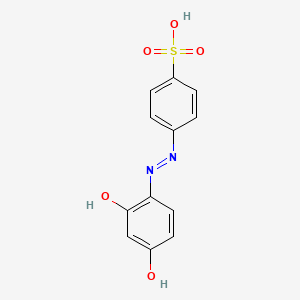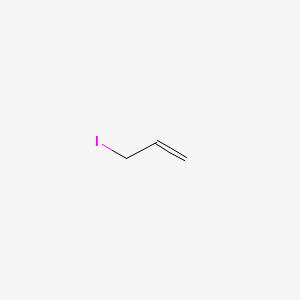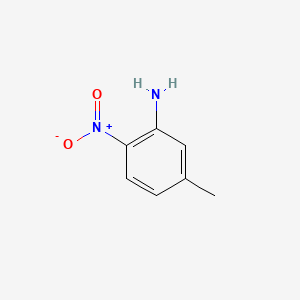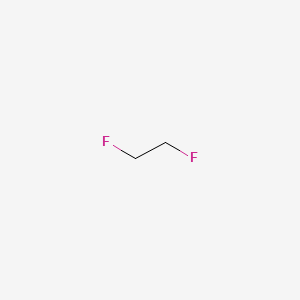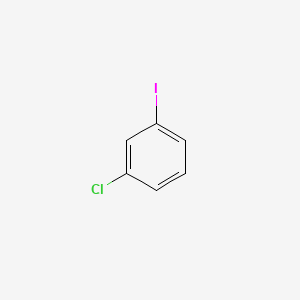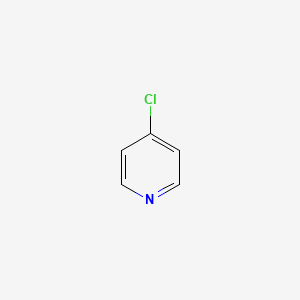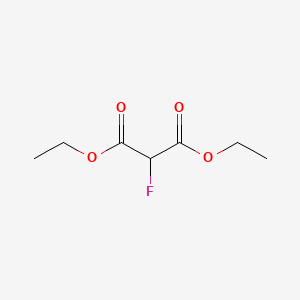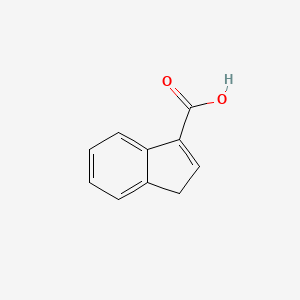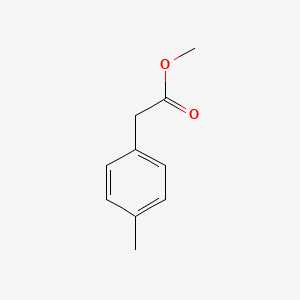
Methyl p-tolylacetate
概要
説明
Methyl p-tolylacetate is a chemical compound that is part of the ester family, where the ester functional group is formed by the reaction of an alcohol with an acid. In the context of the provided papers, while methyl p-tolylacetate itself is not the central focus, the related compounds and reactions give insight into its chemical behavior and synthesis. For instance, ethyl p-tolylacetate is mentioned as a precursor in the synthesis of other compounds, suggesting that methyl p-tolylacetate could undergo similar reactions .
Synthesis Analysis
The synthesis of compounds related to methyl p-tolylacetate involves various organic reactions. For example, the reaction of t-butyl p-tolylsulfinylacetate with glyoxylic acid leads to the formation of a maleate monoester, which upon methylation affords an asymmetric diester . Similarly, methylthiomethyl p-tolyl sulfone is used as a reagent for the preparation of various organic compounds, indicating that methyl p-tolylacetate could also be a versatile intermediate in organic synthesis . The synthesis of ethyl 2-(4-bromomethylphenyl)propionate from ethyl p-tolylacetate involves methylation and bromide reaction, which could be analogous to reactions that methyl p-tolylacetate might undergo .
Molecular Structure Analysis
The molecular structure of compounds related to methyl p-tolylacetate has been analyzed using X-ray diffraction methods. For instance, the crystal and molecular structure of a tolylthiopyrazol bearing a methyl group was determined, providing insights into the geometric parameters that could be similar in methyl p-tolylacetate . Additionally, the structure of methyl-p-tolysulfonyl-glycine was elucidated, showing a "V" model molecular arrangement in the crystal, which could suggest potential packing patterns for methyl p-tolylacetate .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to methyl p-tolylacetate demonstrate a range of reactivity. The Diels-Alder reactions of t-butyl and methyl (S)s-2-p-tolylsulfinylmaleates show high facial and endo selectivities, which could be relevant to the reactivity of methyl p-tolylacetate in cycloaddition reactions . The utilization of methylthiomethyl p-tolyl sulfone in organic synthesis also highlights the potential of methyl p-tolylacetate to be involved in the synthesis of cycloalkanones and α-methoxy-α-arylacetic esters .
Physical and Chemical Properties Analysis
While the physical and chemical properties of methyl p-tolylacetate are not directly discussed in the provided papers, the properties of related compounds can provide some context. For example, the synthesis process of 2-methylpropylacetate via catalytic distillation suggests that similar esters like methyl p-tolylacetate could be synthesized using reactive distillation methods, which would influence their purity and yield . The crystallographic data of related compounds provide information on their solid-state properties, which could be extrapolated to methyl p-tolylacetate .
科学的研究の応用
Synthesis and Chemical Reactions
- Methyl p-tolylacetate is involved in the synthesis of various chemical compounds. It has been used in the synthesis of 2-(4-bromomethylphenyl) propionic acid through a process involving methylation and bromide reaction, demonstrating its utility in creating functionally diverse molecules (Cheng Qing-rong, 2011).
- The compound plays a role in the preparation of fatty acid methyl esters and dimethylacetals, suitable for gas chromatographic analysis. This highlights its importance in analytical chemistry for lipid analysis (W. R. Morrison & L. Smith, 1964).
- In organic photochemistry, methyl p-tolylacetate is used in SET-promoted photoreactions, leading to selective formation of adducts. This indicates its significance in photochemical synthesis and in studying reaction mechanisms (N. d’Alessandro, A. Albini, & P. Mariano, 1993).
Methylation Analysis and Organic Synthesis
- The compound is relevant in methylation analysis of polysaccharides, used for structural determination of oligo- and polysaccharides, underlining its role in carbohydrate chemistry (I. Sims, S. Carnachan, T. Bell, & S. Hinkley, 2018).
- Methyl p-tolylacetate has been used in the synthesis and Diels-Alder reactions of various esters, indicating its application in the creation of chiral synthetic equivalents and in stereoselective synthesis (I. Alonso, J. Carretero, & J. G. Ruano, 1991).
特性
IUPAC Name |
methyl 2-(4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAGWGNECLEVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178472 | |
| Record name | Methyl p-tolylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl p-tolylacetate | |
CAS RN |
23786-13-2 | |
| Record name | Benzeneacetic acid, 4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23786-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl p-tolylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023786132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl p-tolylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl p-tolylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL P-TOLYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AO74KS0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of methyl p-tolylacetate in the synthesis of incrustoporin?
A1: Methyl p-tolylacetate serves as a starting material in the synthesis of both enantiomers of incrustoporin []. Researchers used it alongside (S)-1,2-epoxybutane to create this antibiotic compound, which is naturally found in the fungus Incrustoporia carneola [].
Q2: Can methyl p-tolylacetate be used to generate carbenes?
A2: Yes, research indicates that methyl p-tolylacetate can react with p-ethyltoluene to produce p-tolylcarbene [, ]. While the exact mechanisms and conditions are not elaborated in the provided abstracts, this reaction highlights the potential of methyl p-tolylacetate as a precursor in carbene chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


